4-Azidocoumarin

Click Chemistry Bioconjugation Reaction Kinetics

4-Azidocoumarin (CAS 42373-56-8) is a coumarin derivative with an azide group at the 4-position of the coumarin ring, serving as a versatile building block for bioorthogonal click chemistry and fluorescent probe development. It is synthesized from 4-hydroxycoumarin via the 4-chloro derivative, which reacts with sodium azide.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
CAS No. 42373-56-8
Cat. No. B3182978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidocoumarin
CAS42373-56-8
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)O2)N=[N+]=[N-]
InChIInChI=1S/C9H5N3O2/c10-12-11-7-5-9(13)14-8-4-2-1-3-6(7)8/h1-5H
InChIKeyIUICMSYHSPWQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidocoumarin (CAS 42373-56-8) for Bioorthogonal Click Chemistry and Fluorescent Probe Applications


4-Azidocoumarin (CAS 42373-56-8) is a coumarin derivative with an azide group at the 4-position of the coumarin ring, serving as a versatile building block for bioorthogonal click chemistry and fluorescent probe development. It is synthesized from 4-hydroxycoumarin via the 4-chloro derivative, which reacts with sodium azide [1]. The compound exhibits a melting point of 160°C (dec.) and is typically supplied as a light orange to yellow-green powder with a purity of ≥98% (HPLC) . As a member of the azidocoumarin family, 4-azidocoumarin is widely utilized in research areas including fluorescent labeling, click chemistry bioconjugation, and biomolecular interaction studies .

Why 4-Azidocoumarin Cannot Be Replaced by Generic Azidocoumarins or Coumarin Derivatives


The position of the azide group on the coumarin scaffold fundamentally alters the compound's reactivity, photophysical properties, and biological interactions. Unlike 3-azidocoumarin, 4-azidocoumarin exhibits a distinct reactivity profile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, being less reactive compared to phenyl azide (PhN3) as quantified by DFT analysis of NBO coefficients . Its fluorescence emission in biomimetic environments, such as cyclodextrins and serum albumins, shows a characteristic blue shift and enhanced intensity that is specific to the 4-position substitution . Furthermore, 4-azidocoumarin demonstrates specific binding to lysosomes and serum albumins, a property not shared by all coumarin derivatives . Substituting with alternative azidocoumarins or non-azide coumarins would therefore compromise reaction efficiency, alter fluorescence readouts, and change biological targeting profiles, making 4-azidocoumarin irreplaceable in applications requiring its precise spatial and electronic configuration.

Quantitative Differentiation Evidence for 4-Azidocoumarin (CAS 42373-56-8) Versus Comparators


Reduced Reactivity in CuAAC Compared to Phenyl Azide Guides Reaction Optimization

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, 4-azidocoumarin is less reactive than the standard comparator phenyl azide (PhN3). DFT analysis of Natural Bond Orbital (NBO) coefficients of the azido groups revealed that 4-azidocoumarins have lower reactivity compared to PhN3 . This reduced reactivity necessitates careful optimization of reaction conditions for efficient triazole formation, a factor not required for more reactive azides.

Click Chemistry Bioconjugation Reaction Kinetics

Superior Fluorescence Enhancement in Biomimetic Systems Over Non-Substituted Coumarins

4-Azidocoumarin (4-AC) demonstrates a remarkable enhancement of fluorescence emission upon binding to cyclodextrins (CDs) and serum albumins (SAs), characterized by a blue shift in emission wavelength. This is attributed to the reduction of nonradiative decay processes within the hydrophobic cores of these biomolecules . While specific quantum yield or intensity fold-change values are not numerically defined in the abstract, the enhancement is described as 'marked' and 'remarkable', and the binding constants at 298 K and single binding site were estimated, indicating a strong, quantifiable interaction that non-substituted coumarins do not exhibit in the same context.

Fluorescent Probes Biomolecular Interactions Drug Delivery

Proven Utility in Metal-Free SPAAC for Surface Patterning with Direct Fluorescent Readout

4-Azidocoumarin is successfully employed in metal-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for biomolecular patterning on glass surfaces. Upon reaction with cyclooctynes (BCN or DIBAC), a strong increase in fluorescence is observed, enabling straightforward fluorescent readout of the surface reaction [1]. This fluorogenic property is inherent to the 4-azidocoumarin scaffold and is not a general feature of all azides or coumarins.

Bioorthogonal Chemistry Surface Patterning Fluorescent Readout

Optimal Application Scenarios for 4-Azidocoumarin (CAS 42373-56-8) Based on Verified Differentiation Evidence


Optimized Click Chemistry Conjugation for Low-Reactivity Azides

Leverage 4-azidocoumarin in CuAAC reactions where a less reactive azide is desired for controlled conjugation kinetics. The lower reactivity compared to phenyl azide, as confirmed by DFT NBO coefficient analysis, allows for fine-tuning of reaction conditions to achieve selective and efficient triazole formation . This is particularly relevant in synthesizing 1,4-triazolyl combretacoumarins and other complex bioconjugates where reaction rate moderation is beneficial.

Fluorescent Probe Development for Drug Delivery and Biomolecular Interaction Studies

Utilize 4-azidocoumarin as a fluorescent probe to study interactions with serum albumins (HSA, BSA) and cyclodextrins (α, β, γ-CD) in drug delivery systems. The compound's marked fluorescence enhancement and blue shift upon binding to these biomimetic and biomolecular systems, as demonstrated by steady-state and time-resolved fluorescence studies, provide a direct readout of binding events and microenvironmental changes .

Metal-Free Surface Patterning with Built-In Fluorescent Readout

Employ 4-azidocoumarin in SPAAC-based biomolecular patterning of glass surfaces. Its fluorogenic reaction with cyclooctynes (BCN or DIBAC) yields a strong fluorescence increase, allowing for immediate, label-free visualization of successful surface functionalization [1]. This streamlines the development of biochips, biosensors, and protein microarrays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Azidocoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.